2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide
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Overview
Description
2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with tert-butylsulfamoyl and dimethyl groups, along with a cyclohexylacetamide moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of tert-butylsulfamoyl group: This step involves the sulfonation of the pyrazole ring using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.
Acylation to form the acetamide: The final step involves the acylation of the pyrazole derivative with cyclohexylacetyl chloride in the presence of a base like pyridine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzymes that interact with sulfonamide or pyrazole derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The sulfonamide group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring and cyclohexylacetamide moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide can be compared with other similar compounds, such as:
Sulfonamide derivatives: These compounds share the sulfonamide group and may have similar biological activities, but differ in their overall structure and specific interactions.
Pyrazole derivatives: Compounds with a pyrazole ring may have similar chemical reactivity and biological properties, but the presence of different substituents can lead to variations in their activity.
Acetamide derivatives: These compounds share the acetamide moiety and may have similar chemical properties, but their biological activity can vary depending on the other functional groups present.
The uniqueness of this compound lies in its combination of these functional groups, which may result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3S/c1-12-16(25(23,24)20-17(3,4)5)13(2)21(19-12)11-15(22)18-14-9-7-6-8-10-14/h14,20H,6-11H2,1-5H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGFPMJSBDJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2CCCCC2)C)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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